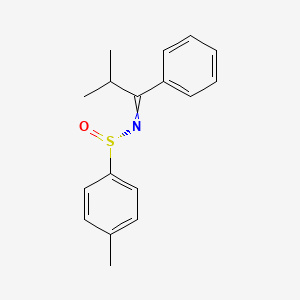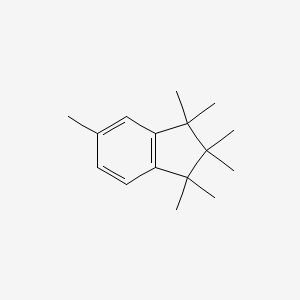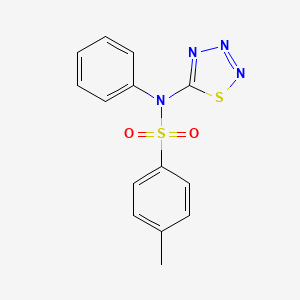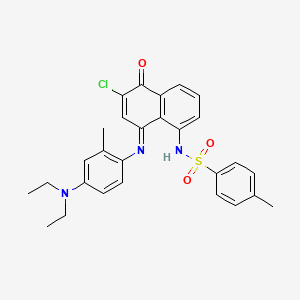![molecular formula C16H14N2O5 B14473401 2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid CAS No. 67912-57-6](/img/structure/B14473401.png)
2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid is an organic compound that features both an aromatic ring and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid typically involves multiple steps. One common method includes the nitration of an aromatic compound followed by acetylation and subsequent amination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and acetic anhydride for acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3) are used for halogenation.
Major Products Formed
Reduction: The reduction of the nitro group yields an amine derivative.
Substitution: Halogenation results in the formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares a similar aromatic structure but lacks the nitro group.
2-Methyl-4-acetylbenzoic acid: Similar in having an acetyl group but differs in the position and presence of the nitro group.
Uniqueness
2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid is unique due to the presence of both the nitro and acetyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
67912-57-6 |
|---|---|
Formule moléculaire |
C16H14N2O5 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
2-[acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)17(15-5-3-2-4-14(15)16(20)21)10-12-6-8-13(9-7-12)18(22)23/h2-9H,10H2,1H3,(H,20,21) |
Clé InChI |
CIFJZOSLPGSMPT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



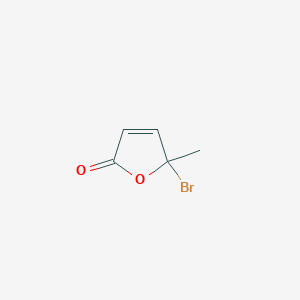

![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
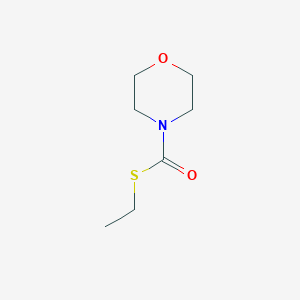
![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)
